REACTION_CXSMILES
|
C[C:2]1[C:10]2[NH:9][C:8]([CH3:11])=[C:7]([CH3:12])[C:6]=2[C:5]2[CH:13]=[CH:14][CH:15]=[CH:16][C:4]=2[CH:3]=1.[I:17][CH2:18][CH2:19][CH2:20][CH2:21][CH2:22][C:23]([OH:25])=[O:24].[C:26](#N)C>>[I-:17].[C:23]([CH2:22][CH2:21][CH2:20][CH2:19][CH2:18][N+:9]1[C:10]2[CH:2]=[CH:3][C:4]3[CH:16]=[CH:15][CH:14]=[CH:13][C:5]=3[C:6]=2[C:7]([CH3:26])([CH3:12])[C:8]=1[CH3:11])([OH:25])=[O:24] |f:3.4|
|
Name
|
trimethylbenz[e]indole
|
Quantity
|
5.21 g
|
Type
|
reactant
|
Smiles
|
CC1=CC2=C(C=3C(=C(NC13)C)C)C=CC=C2
|
Name
|
|
Quantity
|
6.5 g
|
Type
|
reactant
|
Smiles
|
ICCCCCC(=O)O
|
Name
|
|
Quantity
|
80 mL
|
Type
|
reactant
|
Smiles
|
C(C)#N
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
100 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The mixture was heated
|
Type
|
TEMPERATURE
|
Details
|
at reflux under argon for 1 h
|
Duration
|
1 h
|
Type
|
CUSTOM
|
Details
|
approx. 70 mL of the acetonitrile was removed by distillation
|
Type
|
ADDITION
|
Details
|
The green mixture of solid and liquid
|
Type
|
TEMPERATURE
|
Details
|
was cooled to rt
|
Type
|
CUSTOM
|
Details
|
the volatile components were removed in vacuo
|
Type
|
CUSTOM
|
Details
|
The residue was triturated with ether (2×60 mL), ethyl acetate (2×60 mL) and with ether (2×60 mL)
|
Name
|
|
Type
|
product
|
Smiles
|
[I-].C(=O)(O)CCCCC[N+]1=C(C(C=2C3=C(C=CC12)C=CC=C3)(C)C)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 8.51 g | |
YIELD: PERCENTYIELD | 75% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |